1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2S/c16-14-2-4-15(5-3-14)23(21,22)20-12-9-18(10-13-20)8-11-19-7-1-6-17-19/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFXGFLJFUYBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Sulfonylpiperazine Derivatives
Sulfonylpiperazines are widely explored for their pharmacological properties. Key analogs include:
Key Observations :
- The target compound’s 4-bromophenylsulfonyl group is shared with the analog in , but the latter’s 4-methylphenyl group may reduce polarity compared to the pyrazole-ethyl side chain.
- Antiproliferative activity in suggests sulfonylpiperazines with electron-withdrawing groups (e.g., bromine) could enhance bioactivity.
Pyrazole-Containing Piperazines
Pyrazole moieties are known to enhance metabolic stability and receptor affinity. Relevant analogs include:
Key Observations :
Bromophenyl-Substituted Piperazines
The 4-bromophenyl group is a common pharmacophore in CNS-targeting agents:
Key Observations :
- The PARP-1 inhibitor 13g demonstrates bromine’s role in improving target affinity, suggesting similar applications for the target compound.
Biological Activity
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound typically involves the reaction of piperazine derivatives with 4-bromobenzenesulfonyl chloride and 2-(1H-pyrazol-1-yl)ethylamine. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) and may require specific catalysts to enhance yield and purity. Characterization is performed using techniques like NMR, IR, and mass spectrometry to confirm the structure.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibition of key oncogenic pathways, including BRAF(V600E), which is crucial in various cancers. A study highlighted that certain pyrazole derivatives showed promising results against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is supported by studies showing that related pyrazole derivatives can inhibit nitric oxide production and cytokine release in inflammatory models. This activity is often attributed to the ability of these compounds to modulate signaling pathways involved in inflammation .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. Specifically, studies have shown that compounds with similar structural motifs exhibit effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Substituents on the pyrazole ring : Variations in halogen or alkyl groups can significantly alter potency.
- Piperazine moiety : The presence of piperazine enhances solubility and bioavailability.
- Sulfonamide group : This functional group has been linked to improved interactions with biological targets.
A detailed SAR analysis can be found in Table 1 below.
| Compound Structure | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antitumor | Inhibits BRAF(V600E) activity |
| 3,5-Dimethyl-1H-pyrazole | Anti-inflammatory | Reduces NO production |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole | Antifungal | High activity against phytopathogenic fungi |
Case Studies
Several case studies have been published highlighting the efficacy of pyrazole derivatives:
- Antitumor Study : A recent study evaluated a series of pyrazole compounds against various cancer cell lines, demonstrating that modifications at the bromophenyl position significantly enhanced cytotoxicity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds, revealing that they effectively inhibited pro-inflammatory cytokines in vitro .
- Antimicrobial Evaluation : A comprehensive study assessed various pyrazole derivatives against clinical strains of bacteria and fungi, reporting MIC values that support their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
